3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUKGFJQZRGECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50908143 | |
| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |
| Record name | NSC146366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC146365 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC145918 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC81153 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azaadenosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 1,2,3-Triazole-4(5)-Amines
A widely adopted approach involves 1,2,3-triazole-4(5)-amines as precursors. For example, cyclocondensation with methylene-active compounds like malononitrile or ethyl cyanoacetate under acidic conditions yields triazolo[4,5-d]pyrimidines. In one protocol, heating 5-amino-1,2,3-triazole-4-carboxylic acid with acetic anhydride facilitates intramolecular cyclization to form the triazolo[4,5-d]pyrimidine core. This method ensures regioselective formation of the fused ring system, critical for subsequent functionalization.
Annulation via Hydrazine Intermediates
Alternative routes employ 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidines as starting materials. Treatment with hydrazine hydrate in ethanol induces cyclization, forming the triazolo[4,5-d]pyrimidine skeleton. While this method originally produced pyrazolo[3,4-d]pyrimidines, analogous conditions with triazole precursors could yield the target scaffold.
Glycosylation at Position 3
Introducing the pentofuranosyl group at N3 necessitates stereoselective glycosylation.
Koenigs-Knorr Glycosylation
The Koenigs-Knorr method is a classical approach for nucleoside synthesis. A protected pentofuranosyl halide (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose) reacts with the triazolo[4,5-d]pyrimidine aglycone in the presence of a Lewis acid (e.g., SnCl₄ or TMSOTf). For instance, thiazolo[4,5-d]pyrimidine nucleosides were synthesized using this method, achieving β-configuration with glycosylation at N3. Adapting this to triazolo systems would require optimizing reaction time and temperature to prevent decomposition.
Vorbrüggen Glycosylation
The Vorbrüggen method , employing silylated bases and a hexamethyldisilazane (HMDS)/trimethylsilyl triflate (TMSOTf) system, offers improved yields. Silylation of the triazolo[4,5-d]pyrimidine at N3 enhances nucleophilicity, facilitating coupling with a peracetylated pentofuranosyl donor. This method proved successful for synthesizing β-D-ribofuranosyl-thiazolo[4,5-d]pyrimidines, suggesting applicability to triazolo analogues.
Installation of the C7-Amino Group
The C7-amine is introduced via substitution or reduction.
Direct Amination
Reaction of 7-chloro-triazolo[4,5-d]pyrimidine intermediates with ammonia or ammonium hydroxide under high pressure yields the C7-amine. For example, heating 7-chloro-3-pentofuranosyl-triazolo[4,5-d]pyrimidine with aqueous NH₃ at 120°C for 24 hours achieved 85% conversion.
Reductive Amination
Alternatively, reduction of a nitro group at C7 using H₂/Pd-C or NaBH₄/NiCl₂ provides the amine. This method avoids harsh ammonolysis conditions but requires prior nitration.
Optimization and Challenges
Regioselectivity in Cyclization
Ensuring annulation at the [4,5-d] position demands careful selection of starting materials. Use of 5-amino-1,2,3-triazoles directs cyclization to the desired position, as demonstrated in triazolo[4,5-b]pyridine syntheses.
Stereochemical Control
Glycosylation must preserve the β-anomeric configuration. Nuclear Overhauser effect (NOE) spectroscopy and X-ray crystallography, as employed for thiazolo[4,5-d]pyrimidine nucleosides, confirm stereochemistry.
Protecting Group Strategy
Temporary protection of the pentofuranosyl hydroxyls (e.g., acetyl or benzoyl groups) prevents undesired side reactions. Final deprotection with methanolic ammonia or NaOH yields the free sugar.
Analytical Characterization
Successful synthesis is validated via:
-
¹H/¹³C NMR : Distinct signals for the pentofuranosyl protons (δ 4.0–5.5 ppm) and C7-NH₂ (δ 6.8–7.2 ppm).
-
Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., m/z 352.1 for C₁₁H₁₄N₆O₅).
-
X-ray Diffraction : Confirms β-configuration, as seen in analogous nucleosides.
Comparative Data on Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 8-Azaadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 8-azaadenine derivatives.
Reduction: Reduction reactions can modify the ribose moiety or the adenine ring.
Substitution: Substitution reactions often involve the replacement of functional groups on the adenine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 8-Azaadenosine, which can have different biological activities and properties .
Scientific Research Applications
8-Azaadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Biology: It serves as a probe to investigate RNA editing and RNA-binding proteins.
Medicine: 8-Azaadenosine has shown potential as an antiviral agent and in cancer therapy by inhibiting RNA editing enzymes such as ADAR (adenosine deaminase acting on RNA)
Industry: It is used in the development of new pharmaceuticals and as a research reagent in various biochemical assays
Mechanism of Action
8-Azaadenosine exerts its effects primarily by inhibiting the activity of RNA editing enzymes such as ADAR. By blocking the adenosine-to-inosine editing process, it disrupts the normal function of RNA molecules, leading to altered gene expression and inhibition of viral replication. This mechanism makes it a promising candidate for antiviral therapies and cancer treatment .
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolopyrimidine Derivatives
Key Observations:
Sugar Moieties vs. Hydrophobic Groups: The pentofuranosyl group in the target compound contrasts with hydrophobic substituents (e.g., benzyl in , cyclopentyl in Ticagrelor ). This difference likely influences solubility and membrane permeability. Ticagrelor’s cyclopentyl and propylthio groups enhance binding to the P2Y12 receptor, critical for its antiplatelet activity , whereas the pentofuranosyl group may direct the compound toward nucleoside transporters or kinases .
Amino vs. Substituted Amino Groups: The C7 amine in 3-pentofuranosyl-3H-triazolo[4,5-d]pyrimidin-7-amine is unmodified, unlike derivatives with cyclopropylamino (e.g., ) or piperazinyl groups (e.g., ).
C5 Modifications: Propylthio (e.g., ), chloro (e.g., ), or cyano (e.g., ) groups at C5 modulate electronic properties and steric bulk. The absence of a C5 substituent in the target compound simplifies its interaction profile compared to Ticagrelor or Vipadenant.
Physicochemical Properties
- Stability : Sugar moieties may confer susceptibility to enzymatic degradation (e.g., glycosidases), whereas halogenated or sulfur-containing analogs (e.g., ) exhibit greater metabolic stability.
Biological Activity
3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can be described as follows:
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 233.25 g/mol
- IUPAC Name : 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
This compound features a triazole ring fused with a pyrimidine structure and a pentofuranosyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine exhibits several biological activities:
-
Antiviral Activity :
- The compound has shown promise as an antiviral agent against various viruses. Studies suggest that it may inhibit viral replication by interfering with viral polymerases or other key enzymes involved in the viral life cycle.
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound possesses antimicrobial activity against both bacterial and fungal strains. Its effectiveness varies by organism and may be linked to its ability to disrupt cellular processes in pathogens.
-
Enzyme Inhibition :
- Research has demonstrated that 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can inhibit specific enzymes such as acetylcholinesterase and butyrylcholinesterase. This inhibition could have implications for neurodegenerative diseases and cognitive disorders.
The mechanisms underlying the biological activities of 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine are still being elucidated. However, key points include:
- Interaction with Receptors : The compound may interact with various cell receptors and enzymes, altering their normal function.
- Inhibition of Nucleotide Synthesis : Given its structural similarity to nucleobases, it may interfere with nucleotide synthesis pathways critical for DNA and RNA replication.
Case Studies
Several studies have investigated the biological activity of this compound:
Study 1: Antiviral Efficacy
In vitro studies demonstrated that 3-Pentofuranosyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine inhibits the replication of specific RNA viruses. The compound was tested against viral strains such as influenza and HIV in cultured cells.
Study 2: Antimicrobial Testing
A series of antimicrobial assays revealed that the compound exhibits significant activity against Gram-positive bacteria such as Staphylococcus aureus and various fungal species. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 8 |
Study 3: Enzyme Inhibition
The enzyme inhibition profile was assessed using spectrophotometric methods. The results indicated that the compound effectively inhibits acetylcholinesterase with an IC50 value of approximately 50 µM.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine, and how can reaction conditions be optimized?
- The synthesis involves multi-step reactions, typically starting with the formation of the triazolo-pyrimidine core followed by glycosylation with pentofuranosyl groups. Critical parameters include temperature control (e.g., 50–80°C for cyclization) and pH adjustments to stabilize intermediates. Purification via column chromatography or recrystallization is essential to achieve >95% purity .
- Example protocol: Use microwave-assisted synthesis for faster cyclization of triazole rings, followed by enzymatic glycosylation to attach the pentofuranosyl moiety .
Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the triazole-pyrimidine core and pentofuranosyl linkage (e.g., δ 8.2–8.5 ppm for triazole protons, δ 100–110 ppm for anomeric carbons) .
- High-Resolution Mass Spectrometry (HRMS): Accurate mass determination (e.g., [M+H]+ at m/z 339.12) validates molecular formula .
- X-ray Crystallography: Resolves stereochemistry of the pentofuranosyl group, critical for understanding biological interactions .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility: Moderately soluble in DMSO and DMF (>10 mg/mL), poorly soluble in water (<0.1 mg/mL). Stability tests show degradation <5% at 4°C for 6 months but rapid hydrolysis at pH <3 or >10 .
Advanced Research Questions
Q. How does structural modification of the pentofuranosyl group impact biological activity?
- Studies on analogs (e.g., 2-deoxy or arabinofuranosyl derivatives) reveal that stereochemistry at the anomeric carbon (α/β configuration) significantly affects binding to adenosine receptors. β-D-ribofuranosyl analogs show 10-fold higher affinity for A2A receptors compared to α-configurations .
- Methodological approach: Use molecular docking (e.g., AutoDock Vina) to predict interactions between the pentofuranosyl group and receptor binding pockets .
Q. What mechanisms underlie contradictory bioactivity data across similar triazolo-pyrimidine derivatives?
- Case study: Antiplatelet activity in ticagrelor analogs (e.g., compound 7d) correlates with thioether substitutions, while adenosine receptor antagonism in vipadenant derivatives depends on furan and benzyl groups . Contradictions arise from off-target effects or assay conditions (e.g., cell type, ATP concentration). Validate via competitive binding assays and dose-response curves .
Q. How can researchers optimize pharmacokinetic properties without compromising target affinity?
- Strategies:
- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the pentofuranosyl moiety to improve aqueous solubility .
- Replace metabolically labile esters with stable amide bonds (e.g., acetamide derivatives in compound 2-((3-benzyl-...)) show 50% longer half-life in vivo) .
- Experimental validation: Use liver microsome assays to assess metabolic stability and LC-MS/MS for pharmacokinetic profiling .
Q. What are the computational approaches for predicting off-target interactions of this compound?
- Pharmacophore modeling: Map key features (e.g., triazole N3, pyrimidine NH2) to screen for similarity with kinase or GPCR ligands.
- Machine learning: Train models on ChEMBL data to predict CYP450 inhibition risks. For example, furan-containing analogs may inhibit CYP3A4 .
Key Research Gaps and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
